![molecular formula C21H18Se B14192083 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene CAS No. 926649-96-9](/img/structure/B14192083.png)
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of selenol derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable framework for these interactions, allowing the compound to engage in various chemical processes.
Comparison with Similar Compounds
- 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene
- 1-Methyl-4-[2-phenyl-2-(phenylethynyl)benzene
Comparison: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties compared to similar compounds
Properties
CAS No. |
926649-96-9 |
|---|---|
Molecular Formula |
C21H18Se |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-methyl-4-(2-phenyl-2-phenylselanylethenyl)benzene |
InChI |
InChI=1S/C21H18Se/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)22-20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
DFYSUAWOAMTCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
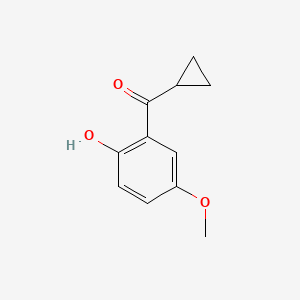
![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)


![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)
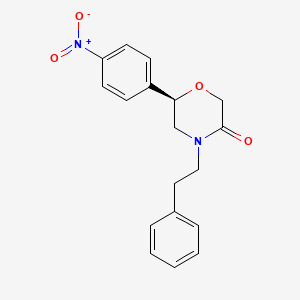
![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)

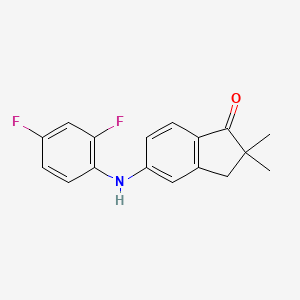
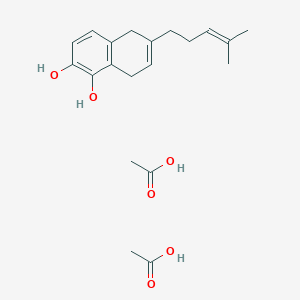
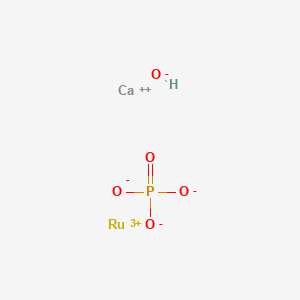
![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
